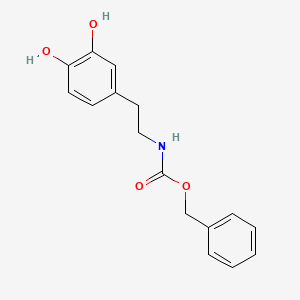
N-(Carbobenzyloxy)dopamine
Overview
Description
N-(Carbobenzyloxy)dopamine is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 3,4-dihydroxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbobenzyloxy)dopamine typically involves the reaction of benzyl chloroformate with 3,4-dihydroxyphenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbamate group can be reduced to an amine under strong reducing conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or strong nucleophiles.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(Carbobenzyloxy)dopamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(Carbobenzyloxy)dopamine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Neuroprotection: It may inhibit enzymes involved in neurodegeneration, such as monoamine oxidase.
Anti-inflammatory: It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
- Benzyl 2,4-dihydroxyphenyl ketone
- Benzyl N-(3-hydroxypropyl)carbamate
- 2-Phenyl-2′,4′,6′-trihydroxyacetophenone
Uniqueness: N-(Carbobenzyloxy)dopamine is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. The presence of both the benzyl carbamate and dihydroxyphenyl groups allows for diverse applications and mechanisms of action that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H17NO4/c18-14-7-6-12(10-15(14)19)8-9-17-16(20)21-11-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11H2,(H,17,20) |
InChI Key |
XEVWDUMEFJXJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














